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molecular formula C10H6F3N B3090082 8-(Trifluoromethyl)isoquinoline CAS No. 120568-10-7

8-(Trifluoromethyl)isoquinoline

Cat. No. B3090082
M. Wt: 197.16 g/mol
InChI Key: ZZYLIBODFBDRNC-UHFFFAOYSA-N
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Patent
US07285563B2

Procedure details

A mixture of 2-trifluoromethylbenzaldehyde (15 g; 86 mmol) and aminoacetaldehyde dimethylacetal (9.37 ml; 86 mmol) in toluene (75 ml) was heated at reflux under Dean/Stark conditions for 2 hours. The cooled reaction mixture was evaporated to dryness and the residue added dropwise to conc. sulfuric acid (200 ml) at 140° C.; after complete addition the heating was continued for 30 mins then the warm mixture was poured over ice. The mixture was filtered and the filtrate basified by the addition of 4N NaOH with cooling. The basic solution was extracted with Et2O (×3), the combined Et2O layers were dried over Na2SO4, filtered and evaporated. The residue was dissolved in DCM and filtered through a short plug of silica and evaporated to give 1.2 g (Yield 7%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.37 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=O.CO[CH:15](OC)[CH2:16][NH2:17]>C1(C)C=CC=CC=1>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:4]=1[CH:5]=[N:17][CH:16]=[CH:15]2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(C1=C(C=O)C=CC=C1)(F)F
Name
Quantity
9.37 mL
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Dean/Stark conditions for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue added dropwise to conc. sulfuric acid (200 ml) at 140° C.
ADDITION
Type
ADDITION
Details
after complete addition the heating
ADDITION
Type
ADDITION
Details
the warm mixture was poured over ice
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate basified by the addition of 4N NaOH
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
The basic solution was extracted with Et2O (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined Et2O layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
FILTRATION
Type
FILTRATION
Details
filtered through a short plug of silica
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 1.2 g (Yield 7%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC(C=1C=CC=C2C=CN=CC12)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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